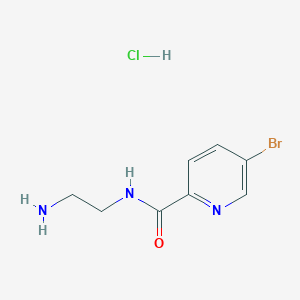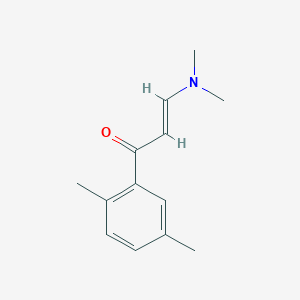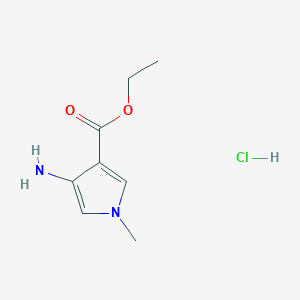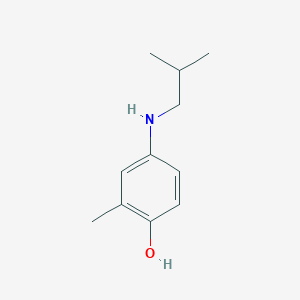![molecular formula C14H8ClF3N2 B2433373 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile CAS No. 213994-27-5](/img/structure/B2433373.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile” is a chemical reagent used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is in the protection of crops from pests . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5- (trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.428 g/mL at 25 °C (lit.) and a refractive index n20/D 1.499 (lit.) .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Trifluoromethylated Azaindazole Derivatives : It serves as a building block for trifluoromethylated N-heterocycles, demonstrating its utility in creating complex molecular structures (Channapur et al., 2019).
- Phase-Transfer Catalysis : In a study of the substitution reaction of chloride by phenylacetonitrile anion, this compound's kinetics were explored, offering insights into its reactivity under specific conditions (Durantini et al., 1993).
- Synthesis of Furo[3,2-c]pyridine Derivatives : Its reactivity has been harnessed to synthesize various furo[3,2-c]pyridine derivatives, highlighting its versatility in forming heterocyclic compounds (Bradiaková et al., 2009).
Structural and Mechanistic Investigations
- Crystal Structure Analysis : Studies involving X-ray crystallography have provided detailed insights into the structural aspects of related compounds, which are crucial for understanding their chemical behavior (Liu et al., 2013).
- Unusual Reactivity and Characterization : Research has also reported on the unexpected reactivity of related compounds, including the isolation and characterization of a trimeric impurity, which sheds light on the compound's potential for unique chemical interactions (Stazi et al., 2010).
Applications in Catalysis and Synthesis
- Catalytic Applications : The compound's derivatives have been used in catalysis, such as in the mono-methylation of phenylacetonitrile, showcasing its potential in industrial and pharmaceutical applications (Molleti et al., 2017).
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . More detailed studies are needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are often used as key structural motifs in active agrochemical and pharmaceutical ingredients . The exact downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the compound has a predicted boiling point of 245.7±35.0 °C and a density of 1.429±0.06 g/cm3 . It should be stored at 2-8°C . These properties suggest that the compound’s stability and activity could be affected by changes in temperature or pressure.
Safety and Hazards
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-12-6-10(14(16,17)18)8-20-13(12)11(7-19)9-4-2-1-3-5-9/h1-6,8,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBHWSPCDGFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(azepan-1-ylsulfonyl)-2-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2433290.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)
![3-(3,4-Dichlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide](/img/structure/B2433293.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433295.png)
![3-Propylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2433297.png)

![Methyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2433301.png)

![Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2433304.png)




